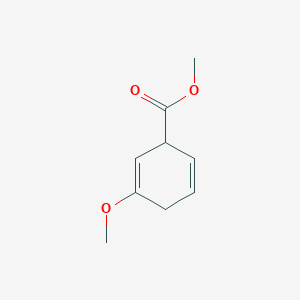
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a methoxy group and a carboxylate ester group attached to a cyclohexa-2,5-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate can be synthesized through a series of chemical reactions starting from methyl cyclohexa-2,5-diene-1-carboxylateSpecific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The compound’s reactivity is largely due to the presence of the methoxy and carboxylate ester groups, which can participate in nucleophilic and electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate: Another related compound with a different ring structure.
Eigenschaften
CAS-Nummer |
113445-19-5 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
TUZVLAQOBQQCJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(C=CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
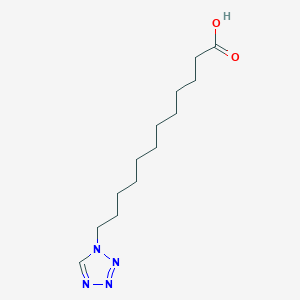

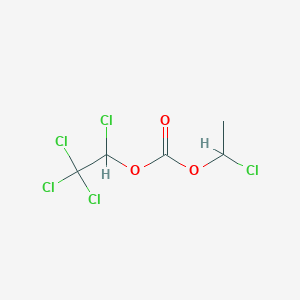

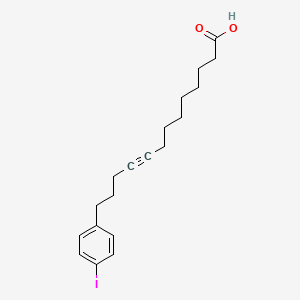
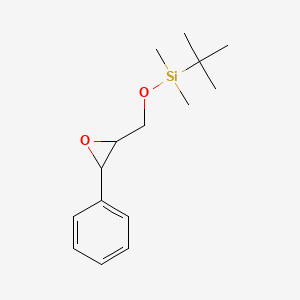
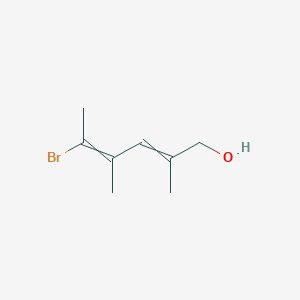
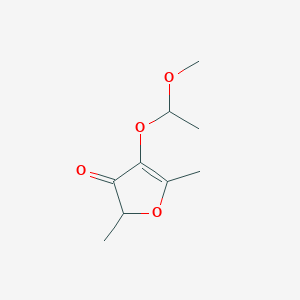
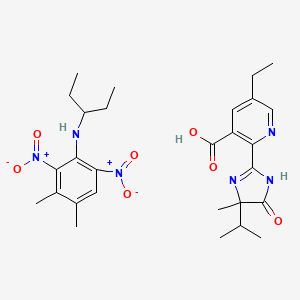
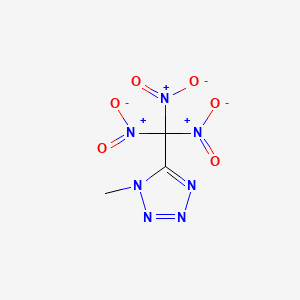
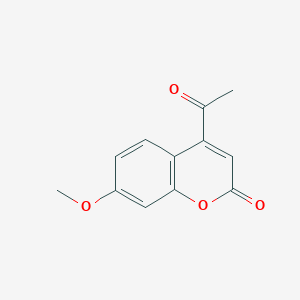
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
